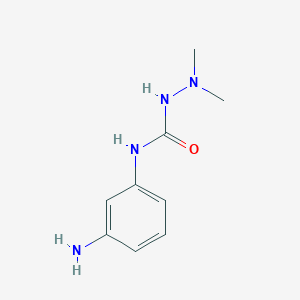

1-(3-Aminophenyl)-3-(dimethylamino)urea

Description

1-(3-Aminophenyl)-3-(dimethylamino)urea is a urea derivative characterized by a phenyl ring substituted with an amino group at the meta-position and a dimethylamino group attached to the urea backbone. Urea derivatives are widely studied for their pharmacological properties, including kinase modulation, antitumor activity, and allosteric receptor targeting .

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(3-aminophenyl)-3-(dimethylamino)urea |

InChI |

InChI=1S/C9H14N4O/c1-13(2)12-9(14)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H2,11,12,14) |

InChI Key |

IRVJLULZMISUQD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)NC(=O)NC1=CC=CC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Aromatic Amines with Isocyanates

One classical approach involves reacting 3-aminophenyl derivatives with dimethylcarbamoyl chlorides or isocyanates . This method capitalizes on the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate, forming the urea linkage.

3-Aminophenyl + Dimethylcarbamoyl chloride → 1-(3-Aminophenyl)-3-(dimethylamino)urea

- High specificity

- Mild reaction conditions

- Use of toxic reagents (e.g., carbamoyl chlorides)

- Possible side reactions requiring purification

Reaction of Aromatic Amines with Phosgene or Derivatives

Another traditional route involves reacting 3-aminophenyl with phosgene or its safer derivatives (e.g., triphosgene). This forms a carbamoyl chloride intermediate, which then reacts with dimethylamine to yield the target urea.

3-Aminophenyl + Phosgene → Carbamoyl chloride intermediate

Carbamoyl chloride + Dimethylamine → this compound

- Well-established method

- Good yields

- Toxicity of phosgene

- Environmental concerns

Reaction of Aromatic Amines with Carbon Dioxide (CO₂)

Recent advances have explored using carbon dioxide as a carbonyl source, reacting with 3-aminophenyl derivatives in the presence of catalysts to form urea derivatives.

3-Aminophenyl + CO₂ + Catalyst → this compound

- Environmentally friendly

- Uses abundant, non-toxic CO₂

- Requires specialized catalysts

- Less straightforward for complex derivatives

Synthesis via Multi-Step Pathways

Formation of N,N'-Bis(3-dimethylaminopropyl)urea as a Precursor

Based on patent literature, a notable method involves synthesizing N,N'-bis(3-dimethylaminopropyl)urea via the reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate in an organic solvent such as toluene. The process involves:

- Step 1: Formation of the bis(3-dimethylamino)propyl)urea hydrochloride

- Step 2: Neutralization with a base (e.g., potassium carbonate)

- Step 3: Hydrolysis and purification to yield the target compound

This route offers high yields (>90%) and purity (>98%) and is suitable for industrial scaling.

Conversion to Target Compound

The precursor N,N'-bis(3-dimethylaminopropyl)urea can be further functionalized by introducing the 3-aminophenyl group through nucleophilic substitution or coupling reactions, such as diazotization followed by coupling with phenyl derivatives.

Modern Methodologies and Innovations

Catalytic Carbonylation

Recent research emphasizes catalytic carbonylation of amines with CO₂ or CO to produce urea derivatives efficiently, reducing toxicity and environmental impact.

Green Chemistry Approaches

Use of ionic liquids and safer reagents like ethylene carbonate or diethyl carbonate has been explored to replace toxic reagents, aligning with green chemistry principles.

Data Table Summarizing Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction with Isocyanates | Aromatic amines + isocyanates | Mild, room temperature | High specificity | Toxic reagents |

| Reaction with Phosgene | Aromatic amines + phosgene | Controlled, low temp | Good yields | Toxic, hazardous |

| CO₂ Fixation | Aromatic amines + CO₂ + catalysts | Elevated temp, pressure | Eco-friendly | Less straightforward |

| Patent Method (Urea precursor synthesis) | N,N-dimethyl-1,3-propanediamine + bis(trichloromethyl)carbonate | 0-50°C, organic solvents | High yield, scalable | Use of chlorinated reagents |

| Nucleophilic substitution | Precursors + phenyl derivatives | Various, depending on route | Specific functionalization | Multi-step |

Final Remarks

The synthesis of This compound primarily relies on well-established urea formation techniques, with recent innovations emphasizing safety, environmental sustainability, and process efficiency. The choice of method depends on the scale, desired purity, and available reagents, with multi-step pathways from commercially available amines being most practical for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-3-(dimethylamino)urea can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3-Aminophenyl)-3-(dimethylamino)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-(dimethylamino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Differences

The following table summarizes key structural features, biological targets, and physicochemical properties of 1-(3-Aminophenyl)-3-(dimethylamino)urea and related compounds:

Key Observations:

Substituent Impact on Solubility: The hydrochloride salt of M64 (M64 HCl) demonstrates enhanced water solubility compared to non-salt forms of similar urea derivatives . The presence of electron-withdrawing groups (e.g., trifluoromethyl in M64) or hydrophilic moieties (e.g., morpholino) improves pharmacokinetic profiles .

Biological Activity: Urea derivatives with pyridinyl or quinazolinyl groups (e.g., Compound 40) show specificity for kinase targets like CSF1R, with antitumor applications . Allosteric modulators (e.g., Compound 29) prioritize substituents like cyanophenyl for receptor binding .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Comparisons

- Polarity: The 3-aminophenyl group in the target compound likely increases polarity compared to derivatives with hydrophobic substituents (e.g., trifluoromethyl in M64). This may reduce blood-brain barrier penetration but improve solubility.

- Purity and Yield : Compounds like M64 HCl and Compound 40 achieve high purity (>95%) through optimized purification steps (e.g., lyophilization, chromatography) .

- Stability : Hydrobromide or hydrochloride salts (e.g., M64 HCl, Compound C19) enhance stability under physiological conditions .

Biological Activity

1-(3-Aminophenyl)-3-(dimethylamino)urea, also known as this compound dihydrochloride, is a compound with significant biological activity and potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₆Cl₂N₄O

- Molecular Weight : Approximately 267.15 g/mol (dihydrochloride form)

- Appearance : White crystalline solid

- Solubility : Soluble in water, ethanol, and methanol

- Melting Point : Approximately 200-203 °C

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- pH Buffering : The compound acts as an organic buffering agent, maintaining pH levels in cell cultures within a range of 6-8.5, which is crucial for various biological experiments.

- Enzyme Interaction : It has been shown to interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways. This interaction can lead to various physiological responses depending on the target.

Anticancer Activity

Preliminary studies have indicated that this compound possesses anticancer properties. Research has demonstrated its efficacy against several cancer cell lines, including:

- Cell Lines Tested :

- A549 (lung adenocarcinoma)

- HT-29 (colorectal cancer)

- MDA-MB-231 (breast cancer)

The compound has shown potential as a RAS inhibitor, suggesting its role in disrupting oncogenic signaling pathways .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have utilized techniques such as:

- Molecular Docking : To predict binding affinities and orientations with target proteins.

- Cell Viability Assays : To assess the impact on cancer cell growth and survival.

These methods have helped elucidate the compound's potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Aminophenyl)-3-(dimethylamino)urea | C₉H₁₆N₄O | Different amino group position; may exhibit different biological activities due to para substitution. |

| 1-(2-Aminophenyl)-3-(dimethylamino)urea | C₉H₁₆N₄O | Contains an amino group at the ortho position; potential for unique interactions due to steric effects. |

| N,N-Dimethylurea | C₃H₈N₂O | Lacks the phenyl group; primarily used as a solvent or reagent. |

The distinct arrangement of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Enzyme Inhibition Studies : Research indicated that this compound could inhibit specific kinases involved in tumor progression, further supporting its potential use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(3-Aminophenyl)-3-(dimethylamino)urea with high purity?

- Methodological Answer : Synthesis typically involves coupling 3-aminophenyl isocyanate with dimethylamine under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during initial mixing to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.

- Stoichiometry : A 1:1 molar ratio of isocyanate to amine ensures minimal byproducts.

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- A singlet at δ 2.8–3.0 ppm for (CH₃)₂N– protons.

- Aromatic protons (δ 6.5–7.2 ppm) with splitting patterns confirming substitution on the phenyl ring.

- Urea NH protons (δ 5.5–6.0 ppm, broad).

- ESI-MS : Expect [M+H]⁺ at m/z calculated for C₉H₁₃N₃O (e.g., 180.11). Deviations >0.01 Da suggest impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The urea carbonyl’s susceptibility to nucleophilic attack.

- Hydrogen-bonding potential : Interaction with biological targets (e.g., kinases).

Pair computational results with experimental validation using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported biological activities of urea derivatives like this compound?

- Methodological Answer :

- Dose-response standardization : Use IC₅₀/EC₅₀ assays with consistent cell lines (e.g., HEK293 for kinase inhibition).

- Structural analogs : Compare with 1-(3-fluorophenyl)urea derivatives (e.g., fluorine’s electron-withdrawing effects reduce basicity vs. dimethylamino groups) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice in assays) .

Q. How does substituent variation on the phenyl ring impact bioactivity?

- Methodological Answer :

- Comparative SAR : Replace the 3-aminophenyl group with halogenated analogs (e.g., 3-chloro or 3-fluoro).

- Chlorine increases lipophilicity (logP ↑) but may reduce solubility.

- Fluorine enhances metabolic stability.

- Biological testing : Measure inhibition of tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .

Q. What experimental design principles minimize trial-and-error in optimizing reaction parameters?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design (e.g., 3² for temperature and solvent polarity) to identify interactions.

- Response surface methodology (RSM) : Model yield vs. variables (e.g., pH, catalyst loading) to pinpoint maxima .

Q. How can quantum mechanical modeling guide the design of derivatives with improved binding affinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.